molecular formula C8H5BrF2O3 B3045753 3-Bromo-4-(difluoromethoxy)benzoic acid CAS No. 1131615-10-5

3-Bromo-4-(difluoromethoxy)benzoic acid

Cat. No.: B3045753
CAS No.: 1131615-10-5
M. Wt: 267.02
InChI Key: INKZLKHFTCUQEE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3-Bromo-4-(difluoromethoxy)benzoic acid is a chemical compound with the molecular formula C8H5BrF2O3 and a molecular weight of 267.03 g/mol It is characterized by the presence of a bromine atom, two fluorine atoms, and a methoxy group attached to a benzoic acid core

Chemical Reactions Analysis

3-Bromo-4-(difluoromethoxy)benzoic acid undergoes various types of chemical reactions, including:

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C8_8H5_5BrF2_2O3_3
  • Molecular Weight : 265.94 g/mol
  • Structural Features :
    • Bromine atom at the 3-position
    • Difluoromethoxy group at the 4-position
    • Carboxylic acid functional group

These characteristics contribute to its reactivity and potential interactions with biological targets.

Organic Synthesis

3-Bromo-4-(difluoromethoxy)benzoic acid serves as an essential building block in organic synthesis. It can undergo various chemical reactions, including:

  • Substitution Reactions : The bromine atom can be replaced by other nucleophiles.
  • Coupling Reactions : It participates in Suzuki or Heck reactions to form biaryl compounds.
  • Oxidation and Reduction Reactions : The carboxylic acid group can be oxidized or reduced to yield different derivatives.

These reactions make it a versatile intermediate for synthesizing complex organic molecules and pharmaceuticals.

Biological Research

The compound has been investigated for its potential biological activities, including:

  • Antimicrobial Properties : Studies indicate that it may inhibit specific enzymes or receptors involved in cell proliferation, suggesting potential use as an antimicrobial agent.
  • Anti-inflammatory and Anticancer Activities : Research has shown that it may modulate enzyme activity and receptor signaling pathways critical for therapeutic effects against various diseases, including cancer.

Medicinal Chemistry

In medicinal chemistry, this compound is explored for its therapeutic properties:

  • Enzyme Inhibition Studies : It has been used to study interactions with proteins and enzymes, aiding in the development of new drugs targeting diseases like chronic obstructive pulmonary disease (COPD) and asthma.
  • Drug Development : The compound's unique functional groups enhance its lipophilicity, making it a candidate for further drug development.

Antifibrotic Properties

A study involving a derivative of this compound demonstrated significant antifibrotic effects in a pulmonary fibrosis model. Key findings include:

ParameterControl GroupTreatment Group (30 mg/kg)Treatment Group (60 mg/kg)
Body Weight Loss (g)0-5-10
FVC (% Predicted)1008575
Total Inflammatory Cells (per mL)500200100

The compound reduced inflammation markers significantly and improved lung function metrics compared to controls.

Chemical Synthesis Applications

This compound is utilized as an intermediate in the synthesis of pharmaceuticals. Its ability to undergo various transformations allows for the development of novel therapeutic agents.

Comparison with Similar Compounds

3-Bromo-4-(difluoromethoxy)benzoic acid can be compared with other halogenated benzoic acids such as:

The unique combination of bromine and difluoromethoxy groups in this compound imparts distinct chemical properties, making it valuable for specific research and industrial applications.

Biological Activity

3-Bromo-4-(difluoromethoxy)benzoic acid is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacokinetics, and potential therapeutic applications, supported by relevant case studies and research findings.

  • Molecular Formula : C12_{12}H9_{9}BrF2_2O3_3
  • Molecular Weight : Approximately 305.1 g/mol

The compound features a benzoic acid structure with a bromine atom and a difluoromethoxy group, which enhances its lipophilicity and biological activity.

The biological activity of this compound is primarily attributed to its interaction with various biomolecules:

  • Enzyme Inhibition : It has been identified as an inhibitor of certain cytochrome P450 enzymes, notably CYP1A2. This inhibition can alter the metabolism of drugs and endogenous compounds, impacting their bioavailability and efficacy.
  • Cell Signaling Modulation : The compound influences cell signaling pathways by modulating gene expression and cellular metabolism. Research indicates that it can affect genes involved in metabolic pathways and stress responses, leading to changes in cell proliferation, differentiation, and apoptosis.

Pharmacokinetics

  • Absorption : this compound exhibits high gastrointestinal absorption, making it suitable for oral administration.
  • Blood-Brain Barrier (BBB) Penetration : The compound is capable of crossing the BBB, which is critical for its potential neuropharmacological applications.

Antimicrobial Properties

Studies have shown that this compound exhibits antimicrobial activity against various pathogens. Its mechanism may involve the inhibition of bacterial enzymes or disruption of membrane integrity.

Anticancer Potential

Research indicates that this compound may act as an anticancer agent by inhibiting specific enzymes or receptors involved in cell proliferation and survival pathways. This suggests potential therapeutic applications in oncology.

Case Studies

  • In Vitro Studies : In laboratory settings, this compound demonstrated significant cytotoxic effects on cancer cell lines, leading to increased apoptosis and reduced proliferation rates. The effective concentration (EC50_{50}) varied depending on the specific cell line tested.
  • Animal Models : In vivo studies using animal models have shown that higher doses of the compound can lead to hepatotoxicity and nephrotoxicity, highlighting the need for careful dosage regulation in therapeutic applications.

Dosage Effects

The effects of this compound are dose-dependent:

  • Low Doses : Minimal effects observed; potential for use as a preventive agent.
  • Moderate to High Doses : Significant biological activity; however, increased risk of toxicity noted at elevated levels.

Metabolic Pathways

The compound interacts primarily with cytochrome P450 enzymes, particularly CYP1A2. This interaction alters metabolic fluxes and metabolite levels within cells, impacting overall metabolic profiles.

Transport and Distribution

The transport mechanisms for this compound include passive diffusion and active transport through various cellular membranes. Its distribution tends to be higher in metabolically active organs such as the liver and kidneys.

Subcellular Localization

This compound localizes predominantly in the endoplasmic reticulum, where cytochrome P450 enzymes are abundant. This localization is crucial for its inhibitory effects on enzyme activity.

Properties

IUPAC Name

3-bromo-4-(difluoromethoxy)benzoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5BrF2O3/c9-5-3-4(7(12)13)1-2-6(5)14-8(10)11/h1-3,8H,(H,12,13)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

INKZLKHFTCUQEE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)O)Br)OC(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5BrF2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70660973
Record name 3-Bromo-4-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

267.02 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1131615-10-5
Record name 3-Bromo-4-(difluoromethoxy)benzoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70660973
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-Bromo-4-(difluoromethoxy)benzoic acid
Reactant of Route 2
Reactant of Route 2
3-Bromo-4-(difluoromethoxy)benzoic acid
Reactant of Route 3
Reactant of Route 3
3-Bromo-4-(difluoromethoxy)benzoic acid
Reactant of Route 4
Reactant of Route 4
3-Bromo-4-(difluoromethoxy)benzoic acid
Reactant of Route 5
Reactant of Route 5
3-Bromo-4-(difluoromethoxy)benzoic acid
Reactant of Route 6
3-Bromo-4-(difluoromethoxy)benzoic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.